Lipophilicity (Calculated LogP) vs. Unsubstituted 5-Nitroimidazo[2,1-b]thiazole Core
The pentan-2-yl substituent increases the calculated LogP by approximately 1.08 log units relative to the unsubstituted 5-nitroimidazo[2,1-b]thiazole core (LogP 1.83) , yielding a LogP of 2.90 for the target compound . This shift moves the molecule into a more favorable range for membrane permeation while remaining below the LogP ~5 threshold frequently associated with poor aqueous solubility and promiscuous target engagement. The nitroimidazo[2,1-b]thiazole mutagenicity SAR literature establishes that biological activity displays a parabolic dependence on lipophilicity (expressed as Rm values) [1]; a LogP of 2.90 positions this compound at a lipophilicity optimum that is neither achievable with the unsubstituted core nor with highly lipophilic 6-aryl substituted analogs (LogP > 4).
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.9045 (Leyan calculated value) |
| Comparator Or Baseline | Unsubstituted 5-nitroimidazo[2,1-b]thiazole core: cLogP = 1.8272 (Chemsrc); 6-(p-nitrophenyl) analog: cLogP = 4.23 |
| Quantified Difference | ΔLogP = +1.08 vs. unsubstituted core; ΔLogP = −1.33 vs. 6-(p-nitrophenyl) analog |
| Conditions | In silico calculation using standard algorithm; values sourced from vendor technical datasheets and Chemsrc database |
Why This Matters
Lipophilicity directly controls cell permeation and nitroreductase access, and the SAR literature shows a parabolic relationship between Rm and mutagenic potency; procurement decisions must account for whether the target LogP range (<3 vs. >4) aligns with the intended biological model or screening objective.
- [1] Biagi GL, Hrelia P, Guerra MC, Paolini M, Barbaro AM, Cantelli-Forti G. Structure-activity relationship of nitroimidazo(2,1-b)thiazoles in the Salmonella mutagenicity assay. Arch Toxicol Suppl. 1986;9:425-9. doi:10.1007/978-3-642-71248-7_86. PMID: 3545148. View Source
